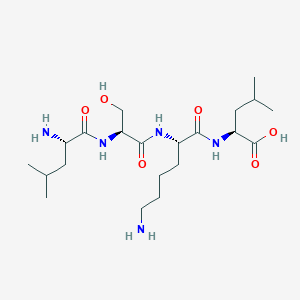

H-Leu-Ser-Lys-Leu-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N5O6/c1-12(2)9-14(23)18(28)26-17(11-27)20(30)24-15(7-5-6-8-22)19(29)25-16(21(31)32)10-13(3)4/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,30)(H,25,29)(H,26,28)(H,31,32)/t14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJKLBKXNJSXOW-QAETUUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activity and Mechanism of Action of H-Leu-Ser-Lys-Leu-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide H-Leu-Ser-Lys-Leu-OH, commonly referred to as LSKL, has emerged as a significant modulator of fibrotic and regenerative processes. Its primary mechanism of action lies in its ability to competitively antagonize the activation of latent Transforming Growth Factor-β (TGF-β) by Thrombospondin-1 (TSP-1). By inhibiting this crucial step in the TGF-β signaling cascade, LSKL demonstrates therapeutic potential in a range of pathologies, including liver fibrosis, renal interstitial fibrosis, and hypertrophic scarring. This technical guide provides a comprehensive overview of the biological activity of LSKL, its molecular mechanism of action, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction

Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine that plays a pivotal role in cell growth, differentiation, and extracellular matrix (ECM) remodeling. Dysregulation of TGF-β signaling is a hallmark of numerous fibrotic diseases and cancer. TGF-β is secreted as a latent complex, and its activation is a critical control point in its signaling pathway. Thrombospondin-1 (TSP-1), a matricellular protein, is a key physiological activator of latent TGF-β. The peptide this compound (LSKL) is a competitive antagonist of this activation process, making it a valuable tool for research and a potential therapeutic agent.[1][2]

Mechanism of Action

The central mechanism of LSKL's biological activity is the inhibition of TSP-1-mediated TGF-β activation.[1][3] This process can be broken down into the following key steps:

-

Latent TGF-β Complex: TGF-β is held in an inactive state by its association with the Latency-Associated Peptide (LAP).

-

TSP-1 Binding: TSP-1 binds to a specific sequence on the LAP, inducing a conformational change in the latent complex.

-

TGF-β Activation: This conformational change leads to the release of active TGF-β, which can then bind to its cell surface receptors (TβRI and TβRII).

-

LSKL Inhibition: LSKL, being a peptide derived from the LAP of TGF-β, competitively binds to TSP-1, preventing its interaction with the latent TGF-β complex.[1][4] This blockage inhibits the release and subsequent activation of TGF-β.

This inhibitory action on TGF-β activation is the foundation for the diverse biological effects of LSKL observed in various preclinical models.

Signaling Pathways

The primary signaling pathway modulated by LSKL is the canonical TGF-β/Smad pathway. By preventing TGF-β activation, LSKL effectively reduces the phosphorylation of downstream signaling molecules, Smad2 and Smad3.[2][3]

In the context of hypertrophic scar formation, LSKL has also been shown to suppress the phosphorylation of key components of the PI3K/AKT/mTOR signaling pathway. Interestingly, in this specific model, LSKL did not significantly affect the phosphorylation of Smad2/3, suggesting a potential context-dependent or alternative mechanism of action in certain cell types.

Quantitative Data

The following table summarizes the quantitative data for this compound activity from various studies.

| Parameter | Value | Model System | Reference |

| In Vitro Potency | |||

| Effective Antagonist Concentration | Picomolar range | Recombinant latent TGF-β1 and purified TSP-1 | [2] |

| pIC50 (for a tripeptide derivative) | 8.28 nM | In vitro TGF-β activation assay | [3] |

| In Vitro Cellular Assays | |||

| Inhibition of Cell Proliferation | 25 µM, 100 µM | Human Hypertrophic Scar Fibroblasts (HSFs) | [5] |

| Induction of Apoptosis | 100 µM | Human Hypertrophic Scar Fibroblasts (HSFs) | [5] |

| Inhibition of Collagen Gel Contraction | 0.5 - 100 µM (dose-dependent) | Human Hypertrophic Scar Fibroblasts (HSFs) | |

| In Vivo Dosages | |||

| Liver Regeneration | Two intraperitoneal injections (30 mg/kg each) at abdominal closure and 6h post-hepatectomy | Mouse model of 70% hepatectomy | [6] |

| Liver Fibrosis | Daily administration for 4 weeks | Dimethylnitrosamine-induced rat model | [2] |

| Renal Interstitial Fibrosis | Not specified | Rat model of unilateral ureteral obstruction | |

| Diabetic Nephropathy | 30 mg/kg, intraperitoneal injection, 3 times/week for 15 weeks | Akita mouse model | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Western Blot Analysis for Phospho-Smad2

This protocol is designed to assess the effect of LSKL on the phosphorylation of Smad2, a key downstream effector of TGF-β signaling.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-Smad2 (Ser465/467) and Rabbit anti-total Smad2.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with LSKL at various concentrations for the specified duration. A positive control treated with TGF-β1 and a vehicle control should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Smad2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Smad2 to normalize for protein loading.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the effect of LSKL on the proliferation of cells, such as hypertrophic scar fibroblasts.

Materials:

-

96-well cell culture plates.

-

Cell Counting Kit-8 (CCK-8) or similar tetrazolium-based assay.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of LSKL. Include a vehicle control.

-

Incubation: Incubate the plate for different time points (e.g., 24, 48, 72 hours).

-

Assay: At each time point, add CCK-8 solution to each well and incubate for 1-4 hours according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the cell proliferation rate relative to the control group.

In Vivo Model of Liver Regeneration

This protocol describes a model to evaluate the effect of LSKL on liver regeneration following partial hepatectomy in mice.

Animal Model:

-

Male C57BL/6 mice are commonly used.

Procedure:

-

Partial Hepatectomy: Perform a 70% partial hepatectomy under anesthesia.

-

Treatment: Immediately after surgery (at abdominal closure) and again 6 hours post-hepatectomy, administer LSKL (e.g., 30 mg/kg) or saline (control) via intraperitoneal injection.[6]

-

Sample Collection: At various time points post-surgery (e.g., 6, 24, 48 hours), euthanize the mice and collect liver tissue and blood samples.

-

Analysis:

-

Liver-to-body weight ratio: To assess liver regeneration.

-

Histology: Perform H&E staining to examine liver morphology.

-

Immunohistochemistry: Stain for markers of cell proliferation (e.g., Ki-67).

-

Western Blot: Analyze liver lysates for phospho-Smad2 levels as described in Protocol 4.1.

-

Real-time PCR: Analyze the expression of genes involved in cell cycle progression (e.g., c-Myc).

-

Conclusion

This compound is a potent and specific inhibitor of TSP-1-mediated TGF-β activation. This mechanism underlies its demonstrated efficacy in promoting liver regeneration and attenuating fibrosis in various preclinical models. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of LSKL and its derivatives. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in a broader range of fibrotic and inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the potential of LSKL peptide as a novel hypertrophic scar treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

The LSKL Tetrapeptide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide LSKL (Leu-Ser-Lys-Leu) has emerged as a potent and selective antagonist of Transforming Growth Factor-beta (TGF-β) activation, a critical signaling pathway implicated in a myriad of fibrotic diseases and cancer. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of the LSKL tetrapeptide. It details the experimental protocols for its synthesis and key assays for its characterization, presents quantitative data on its biological activity, and visualizes its role in relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and development.

Discovery and Rationale

The discovery of the LSKL tetrapeptide is rooted in the understanding of TGF-β regulation. TGF-β is a pleiotropic cytokine that governs a wide range of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of TGF-β signaling is a hallmark of numerous pathologies, particularly fibrotic disorders and cancer.

TGF-β is secreted in a latent form, non-covalently associated with a protein called the Latency-Associated Peptide (LAP). The activation of this latent complex is a key step in initiating TGF-β signaling. One of the primary activators of latent TGF-β is Thrombospondin-1 (TSP-1), a matricellular protein. TSP-1 binds to a specific sequence within the LAP, inducing a conformational change that releases the active TGF-β.

The LSKL tetrapeptide was identified as the recognition sequence on the LAP that is bound by the KRFK sequence in TSP-1.[1] By mimicking this binding site, the LSKL peptide acts as a competitive antagonist, preventing the interaction between TSP-1 and LAP, thereby inhibiting the activation of latent TGF-β.[2] This targeted approach offers a promising therapeutic strategy to selectively modulate TGF-β activity in pathological conditions while potentially minimizing off-target effects associated with broad TGF-β inhibition. The LSKL peptide has demonstrated efficacy in various preclinical models of fibrotic diseases, including renal and hepatic fibrosis, and has been shown to cross the blood-brain barrier, suggesting its potential for treating neurological conditions.[3][4]

Chemical Synthesis of LSKL Tetrapeptide

The chemical synthesis of the LSKL tetrapeptide is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The following section outlines a standard experimental protocol for the synthesis of LSKL.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.

Materials:

-

Resin: Rink Amide resin (for a C-terminal amide) or 2-Chlorotrityl chloride resin (for a C-terminal carboxylic acid).

-

Amino Acids: Fmoc-L-Leu-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Lys(Boc)-OH. The side chains of Serine and Lysine are protected with tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) groups, respectively, to prevent side reactions.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM).

-

Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane), Methanol.

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

-

Precipitation Solvent: Cold diethyl ether.

Workflow:

A visual representation of the SPPS workflow is provided below:

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 1 hour. If starting with an unloaded resin, the first amino acid (Leu) is coupled to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: Activate the carboxylic acid of the next Fmoc-protected amino acid (Lys, then Ser, then Leu) using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add this activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the LSKL sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Final Washing: Wash the resin with DMF, followed by DCM, and then dry the resin.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized LSKL tetrapeptide by mass spectrometry and analytical HPLC.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of the LSKL tetrapeptide is the inhibition of TGF-β1 activation. This occurs through the competitive binding of LSKL to TSP-1, which prevents TSP-1 from interacting with the LSKL sequence on the LAP of the latent TGF-β1 complex. This inhibition has downstream consequences on TGF-β-mediated signaling pathways.

TGF-β/Smad Signaling Pathway

The canonical TGF-β signaling pathway involves the phosphorylation of receptor-regulated Smads (Smad2 and Smad3). Upon activation, TGF-β binds to its type II receptor, which then recruits and phosphorylates the type I receptor. The activated type I receptor phosphorylates Smad2 and Smad3, which then form a complex with Smad4. This complex translocates to the nucleus and regulates the transcription of target genes involved in fibrosis and other cellular processes.

By preventing the activation of TGF-β1, LSKL effectively reduces the phosphorylation of Smad2/3, thereby inhibiting the downstream signaling cascade.[5]

References

- 1. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blockade of TSP1-Dependent TGF-β Activity Reduces Renal Injury and Proteinuria in a Murine Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LSKL peptide alleviates subarachnoid fibrosis and hydrocephalus by inhibiting TSP1-mediated TGF-β1 signaling activity following subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

H-Leu-Ser-Lys-Leu-OH: A Technical Guide to its Function as a Thrombospondin-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tetrapeptide H-Leu-Ser-Lys-Leu-OH (LSKL) as a potent and specific inhibitor of Thrombospondin-1 (TSP-1). LSKL functions by competitively antagonizing the TSP-1-mediated activation of latent transforming growth factor-beta 1 (TGF-β1), a critical signaling molecule implicated in a myriad of fibrotic diseases and cancer progression. This document details the mechanism of action of LSKL, its effects on key signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel anti-fibrotic and anti-cancer therapeutics targeting the TSP-1/TGF-β1 axis.

Introduction

Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a pivotal role in a diverse range of biological processes, including angiogenesis, inflammation, and tissue remodeling. A key function of TSP-1 is its ability to activate the latent form of transforming growth factor-beta 1 (TGF-β1). The activation of TGF-β1 is a critical step in the initiation and progression of fibrosis in various organs, including the kidneys, liver, and skin, as well as in promoting tumor growth and metastasis.

The tetrapeptide this compound (LSKL) has emerged as a promising therapeutic agent due to its specific inhibitory action on TSP-1-mediated TGF-β1 activation.[1][2] LSKL is derived from the latency-associated peptide (LAP) of TGF-β1 and acts as a competitive antagonist, preventing the interaction between TSP-1 and the latent TGF-β1 complex.[2][3] This targeted inhibition makes LSKL a valuable tool for dissecting the roles of TSP-1 in various pathologies and a potential candidate for therapeutic development.

Mechanism of Action

The primary mechanism by which LSKL inhibits TSP-1 is through the competitive blockade of the interaction between TSP-1 and the latency-associated peptide (LAP) of the latent TGF-β1 complex.[2][3]

-

TSP-1 Binding Site on LAP: The latent TGF-β1 complex is held in an inactive state by the non-covalent association of the mature TGF-β1 dimer with its pro-peptide, LAP.

-

LSKL Sequence Mimicry: TSP-1 contains a specific amino acid sequence, KRFK, which recognizes and binds to the LSKL sequence present on the LAP.[3]

-

Conformational Change and Activation: This binding event induces a conformational change in the LAP, leading to the release of the active TGF-β1 dimer.[3]

-

Competitive Inhibition by LSKL: The exogenous LSKL peptide mimics the endogenous LSKL sequence on LAP. By binding to the KRFK site on TSP-1, it prevents TSP-1 from interacting with the latent TGF-β1 complex, thereby inhibiting the activation of TGF-β1.[2][3]

Signaling Pathways Modulated by this compound

By inhibiting TSP-1-mediated TGF-β1 activation, LSKL significantly impacts downstream signaling cascades that are crucial in cellular proliferation, differentiation, and extracellular matrix deposition.

TGF-β/Smad Signaling Pathway

The canonical signaling pathway for TGF-β1 involves the Smad family of transcription factors. LSKL's inhibitory action on TGF-β1 activation directly leads to the downregulation of this pathway.

-

Receptor Activation: Active TGF-β1 binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).

-

Smad Phosphorylation: The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.

-

Nuclear Translocation and Gene Transcription: Phosphorylated Smad2/3 form a complex with the common mediator Smad4. This complex translocates to the nucleus and, in conjunction with other co-factors, regulates the transcription of target genes involved in fibrosis and cell growth.

-

Effect of LSKL: By preventing TGF-β1 activation, LSKL treatment leads to a significant reduction in the phosphorylation of Smad2 and Smad3, thereby attenuating the pro-fibrotic and pro-proliferative effects of TGF-β1.[1][4]

PI3K/AKT/mTOR Signaling Pathway

Recent studies have indicated that LSKL can also modulate the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. The crosstalk between the TGF-β and PI3K/AKT/mTOR pathways is complex, but evidence suggests that TGF-β1 can activate this pathway to promote fibrotic processes.

-

PI3K Activation: Growth factors and cytokines, including TGF-β1 in some contexts, can activate Phosphoinositide 3-kinase (PI3K).

-

AKT Phosphorylation: Activated PI3K phosphorylates and activates AKT (also known as Protein Kinase B).

-

mTOR Activation: Activated AKT can then phosphorylate and activate the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.

-

Effect of LSKL: LSKL treatment has been shown to significantly suppress the phosphorylation of PI3K, AKT, and mTOR in fibroblasts from hypertrophic scars.[5] This suggests that by inhibiting TGF-β1 activation, LSKL can indirectly downregulate the pro-proliferative and pro-fibrotic signaling of the PI3K/AKT/mTOR pathway.

References

- 1. LSKL peptide alleviates subarachnoid fibrosis and hydrocephalus by inhibiting TSP1-mediated TGF-β1 signaling activity following subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the potential of LSKL peptide as a novel hypertrophic scar treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Tetrapeptide H-Leu-Ser-Lys-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tetrapeptide H-Leu-Ser-Lys-Leu-OH, including its chemical identity, biological activity, and relevant experimental protocols. This information is intended to support research and development efforts in fields such as pharmacology, biochemistry, and drug discovery.

Nomenclature and Chemical Identity

The tetrapeptide with the sequence Leucyl-Seryl-Lysyl-Leucine is a biologically active molecule with potential therapeutic applications. Its unique structure and properties are defined by its specific amino acid sequence and chemical modifications.

CAS Number: 162559-45-7[1][2][3]

Synonyms:

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for experimental design, including solution preparation, dosage calculations, and analytical method development.

| Property | Value |

| Molecular Formula | C₂₁H₄₁N₅O₆ |

| Molecular Weight | 459.58 g/mol |

| Sequence | (L)-Leucyl-(L)-Seryl-(L)-Lysyl-(L)-Leucine |

| Physical Form | Typically a powder |

| Storage | Recommended at -20°C for long-term stability[2] |

Biological Activity and Therapeutic Potential

This compound is recognized as an inhibitor of Transforming Growth Factor-beta 1 (TGF-β1) activation.[3] It functions as a latency-associated peptide (LAP) mimic, specifically targeting the amino terminus of LAP.[3] By binding to Thrombospondin-1 (TSP-1), this compound can block the release of active TGF-β1 from its latent complex. This mechanism is significant as TGF-β1 is a key mediator in fibrosis and other pathological processes.

The inhibitory action of this compound on TGF-β1 signaling has been shown to prevent the progression of hepatic damage and fibrosis.[3] This makes the peptide a subject of interest for developing therapies against liver diseases and potentially other fibrotic conditions.

TGF-β1 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of TGF-β1 activation and the inhibitory role of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and in-vivo evaluation of this compound.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing this compound. The Fmoc/tBu strategy is commonly employed.

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound Leucine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the next amino acid in the sequence (Fmoc-Lys(Boc)-OH) in DMF.

-

Add the coupling agent (HBTU) and base (DIPEA) to activate the amino acid.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Monitor the coupling reaction completion using a Kaiser test.

-

Wash the resin with DMF.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids (Fmoc-Ser(tBu)-OH and Fmoc-Leu-OH) in the correct sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu).

-

Precipitation and Collection: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification and Analysis

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Injection and Elution: Inject the dissolved peptide onto the C18 column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

-

Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 nm or 280 nm).

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified peptide as a white powder.

-

Characterization: Confirm the identity of the final product by mass spectrometry to verify the correct molecular weight.

In-Vivo Evaluation of Anti-Fibrotic Activity

This protocol is based on a study evaluating the effect of this compound on dimethylnitrosamine (DMN)-induced liver fibrosis in rats.[3]

Experimental Design:

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Fibrosis: Administer DMN (10 mg/kg) via intraperitoneal (i.p.) injection for 3 consecutive days a week for 4 weeks.

-

Treatment Group: Administer this compound (100 μ g/0.5 mL) daily via i.p. injection for 4 weeks, concurrently with DMN treatment.[3]

-

Control Groups: Include a vehicle control group and a DMN-only group.

Outcome Measures:

-

Liver Histology: At the end of the study, sacrifice the animals and collect liver tissues. Perform histological staining (e.g., Masson's trichrome) to assess the degree of fibrosis.

-

Biochemical Markers: Analyze serum levels of liver enzymes (e.g., ALT, AST) and markers of fibrosis (e.g., hydroxyproline).

-

Gene and Protein Expression: Analyze the expression of pro-fibrotic genes and proteins (e.g., TGF-β1, collagen type I) in liver tissue using techniques such as qPCR and Western blotting.

Workflow Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines the key steps in the solid-phase synthesis of this compound.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of H-Leu-Ser-Lys-Leu-OH

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of the tetrapeptide H-Leu-Ser-Lys-Leu-OH using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The methodology covers all stages from resin preparation to final peptide cleavage, purification, and characterization. This protocol is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on an insoluble polymer support.[1][2] The Fmoc/tBu strategy is the most widely used approach, offering mild reaction conditions for the iterative deprotection of the N-terminal α-amino group.[1][3] This protocol details the synthesis of the tetrapeptide Leucyl-Seryl-Lysyl-Leucine (this compound). The synthesis starts from the C-terminal Leucine, which is anchored to a Wang resin, suitable for producing peptides with a C-terminal carboxylic acid.[4][5] The side chains of Serine and Lysine are protected with acid-labile groups (tBu and Boc, respectively), which are removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail.[6][7]

Materials and Reagents

Resin

-

Fmoc-Leu-Wang Resin (Substitution: ~0.5 mmol/g)

Amino Acids

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Leu-OH

Solvents

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), ACS grade

-

Piperidine, reagent grade

-

Methanol (MeOH), ACS grade

-

Diisopropyl ether (cold)

Coupling and Activation Reagents

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

Cleavage and Deprotection

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized Water (H₂O)

Experimental Protocols

The synthesis involves a four-step iterative cycle for each amino acid addition: (1) Swelling, (2) Fmoc Deprotection, (3) Coupling, and (4) Washing.

Resin Preparation and Swelling

-

Place Fmoc-Leu-Wang resin (0.1 mmol scale, approx. 200 mg for a 0.5 mmol/g substitution) into a solid-phase synthesis vessel.

-

Add DMF (5 mL) to swell the resin. Agitate gently for 30-60 minutes at room temperature.[1][5]

-

Drain the DMF from the vessel.

Iterative Peptide Elongation Cycle

This cycle is repeated for each amino acid: Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, and finally Fmoc-Leu-OH.

Step 1: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF (5 mL) to the resin.[5][8]

-

Agitate for 5 minutes, drain the solution.

-

Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.[1]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Step 2: Amino Acid Coupling

-

In a separate vial, pre-activate the next amino acid by dissolving Fmoc-amino acid (4 eq., 0.4 mmol), HBTU (3.9 eq., 0.39 mmol), and HOBt (4 eq., 0.4 mmol) in DMF (2 mL).

-

Add DIPEA (8 eq., 0.8 mmol) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

To monitor reaction completion, perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), repeat the coupling step.[9]

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

After the final coupling of Fmoc-Leu-OH, perform one final Fmoc deprotection step (Section 3.2, Step 1) to expose the N-terminal amine group.

Peptide Cleavage and Side-Chain Deprotection

-

After the final deprotection and washing, dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v). For 200 mg of resin, use 5 mL of the cocktail.[8]

-

Add the cleavage cocktail to the dried resin in a fume hood.[10]

-

Agitate the mixture gently at room temperature for 2-3 hours.[10][11]

-

Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

-

Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[10]

Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL tube containing 40 mL of cold diethyl ether. A white precipitate should form.[8][10]

-

Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.

-

Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to pellet the peptide.

-

Decant the ether and wash the peptide pellet twice with cold ether, repeating the centrifugation step each time.

-

After the final wash, dry the white peptide pellet under vacuum to remove residual ether.

-

Dissolve the crude peptide in a minimal amount of 20% aqueous acetic acid or a suitable buffer for purification.[10]

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Characterization

-

HPLC: Analyze the purity of the final product.

-

Mass Spectrometry (MS): Confirm the molecular weight of the synthesized peptide (this compound, MW: 474.62 g/mol ).

Quantitative Data Summary

| Step | Reagent | Molar Equivalents (eq.) (relative to resin capacity) | Volume/Mass (for 0.1 mmol scale) | Reaction Time |

| Resin Swelling | DMF | - | 5 mL | 30-60 min |

| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 5 mL | 5 + 15 min |

| Amino Acid Coupling | Fmoc-AA | 4.0 | 0.4 mmol | 1-2 hours |

| HBTU | 3.9 | 0.39 mmol | 1-2 hours | |

| HOBt | 4.0 | 0.4 mmol | 1-2 hours | |

| DIPEA | 8.0 | 0.8 mmol | 1-2 hours | |

| Cleavage | Cleavage Cocktail | - | 5 mL | 2-3 hours |

Visualized Workflows and Pathways

Caption: Overall workflow for the solid-phase synthesis of this compound.

Caption: Chemical steps in a single Fmoc-SPPS amino acid coupling cycle.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]

- 4. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. merckmillipore.com [merckmillipore.com]

- 7. peptide.com [peptide.com]

- 8. rsc.org [rsc.org]

- 9. academic.oup.com [academic.oup.com]

- 10. peptide.com [peptide.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

LSKL Peptide in Cell Culture: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the LSKL peptide emerges as a potent and selective antagonist of Thrombospondin-1 (TSP-1), offering a powerful tool to investigate and potentially counteract fibrotic processes. This document provides detailed application notes and protocols for utilizing the LSKL peptide in cell culture experiments, enabling rigorous and reproducible scientific inquiry.

The LSKL peptide, a tetrapeptide with the sequence Leu-Ser-Lys-Leu, competitively inhibits the binding of TSP-1 to the latency-associated peptide (LAP) of transforming growth factor-beta (TGF-β).[1][2][3][4] This action prevents the activation of latent TGF-β1, a key cytokine implicated in the pathogenesis of numerous fibrotic diseases.[1][2][3][4][5] Consequently, the LSKL peptide has garnered significant interest for its therapeutic potential in conditions such as hypertrophic scarring, as well as renal and hepatic fibrosis.[1][2][4][6]

Mechanism of Action

The LSKL peptide's primary mechanism involves the disruption of the TSP-1-mediated activation of TGF-β1. In its latent form, TGF-β1 is non-covalently bound to LAP. TSP-1 binds to a specific site on LAP, inducing a conformational change that releases the active TGF-β1. The LSKL peptide mimics this binding site on LAP, thereby acting as a competitive inhibitor of TSP-1.[3][4] By preventing TSP-1 binding, LSKL effectively blocks the release of active TGF-β1 and the subsequent downstream signaling cascades.

Research has demonstrated that the LSKL peptide can modulate intracellular signaling pathways. For instance, in hypertrophic scar (HTS) fibroblasts, LSKL has been shown to significantly suppress the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway, without affecting the Smad2/3 and MEK/ERK signaling pathways.[1] In other cellular contexts, it has been observed to attenuate TGF-β-Smad signaling.[2][5][7]

Core Applications in Cell Culture

The LSKL peptide is a valuable reagent for a variety of in vitro studies aimed at understanding and modulating cellular processes involved in fibrosis and tissue remodeling. Key applications include:

-

Inhibition of Fibroblast Activation: Studying the effect of LSKL on the differentiation of fibroblasts into myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA) and excessive extracellular matrix (ECM) deposition.

-

Modulation of Cell Proliferation and Viability: Assessing the impact of LSKL on the proliferation and survival of various cell types, particularly fibroblasts.

-

Investigation of Cell Migration and Invasion: Analyzing the role of TSP-1/TGF-β1 signaling in cell motility.

-

Apoptosis Induction: Examining the pro-apoptotic effects of inhibiting TGF-β1 activation in pathological cell types like hypertrophic scar fibroblasts.[1]

-

Analysis of Signaling Pathways: Dissecting the molecular mechanisms by which TSP-1 and TGF-β1 regulate cellular functions.

Experimental Protocols

The following are detailed protocols for key experiments using the LSKL peptide in a cell culture setting. These protocols are intended as a starting point and may require optimization depending on the specific cell type and experimental conditions.

LSKL Peptide Preparation and Storage

-

Reconstitution: Lyophilized LSKL peptide should be reconstituted in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution. For example, to create a 1 mM stock solution, dissolve 0.488 mg of LSKL peptide (MW: 488.6 g/mol ) in 1 mL of sterile water.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Cell Culture and Treatment

-

Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.

-

Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of LSKL peptide. A typical concentration range for LSKL in cell culture experiments is 10-100 µM.[6] A vehicle control (the solvent used to dissolve the LSKL peptide) should always be included.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Key Experimental Assays

The following table summarizes quantitative data from a representative study on the effects of LSKL on hypertrophic scar fibroblasts (HSFs).[1]

| Experiment | Cell Type | LSKL Concentration (µM) | Incubation Time | Result |

| Cell Proliferation (CCK-8 Assay) | HSFs | 100 | 48h | ~30% reduction in cell viability |

| Cell Migration (Transwell Assay) | HSFs | 100 | 24h | ~50% reduction in migrated cells |

| Apoptosis (Flow Cytometry) | HSFs | 100 | 48h | ~25% increase in apoptotic cells |

| Western Blot (p-AKT/AKT ratio) | HSFs | 100 | 30 min | ~60% reduction in AKT phosphorylation |

| Western Blot (p-mTOR/mTOR ratio) | HSFs | 100 | 30 min | ~70% reduction in mTOR phosphorylation |

Detailed Methodologies

Cell Viability/Proliferation Assay (CCK-8 Assay)

-

Seeding: Seed 5,000 cells per well in a 96-well plate.

-

Treatment: After 24 hours, treat the cells with varying concentrations of LSKL peptide (e.g., 0, 10, 50, 100 µM).

-

Incubation: Incubate for 24, 48, or 72 hours.

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

-

Seeding: Seed cells in a 6-well plate.

-

Treatment: Treat with LSKL peptide for the desired time (e.g., 48 hours).

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Analysis: Incubate in the dark for 15 minutes and analyze by flow cytometry.

Cell Migration Assay (Transwell Assay)

-

Preparation: Place Transwell inserts (8 µm pore size) into a 24-well plate.

-

Seeding: Add serum-free medium containing LSKL peptide to the upper chamber and medium with a chemoattractant (e.g., 10% FBS) to the lower chamber. Seed cells into the upper chamber.

-

Incubation: Incubate for 24 hours.

-

Analysis: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the insert. Count the stained cells under a microscope.

Western Blot Analysis for Signaling Pathways

-

Treatment and Lysis: Treat cells with LSKL peptide for the appropriate duration (e.g., 30 minutes for signaling pathway analysis). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Visualizing Molecular Pathways and Experimental Designs

To facilitate a deeper understanding of the LSKL peptide's function and its application in experimental settings, the following diagrams have been generated using the Graphviz DOT language.

Figure 1: LSKL peptide's mechanism of action on the TGF-β1 signaling pathway.

Figure 2: General experimental workflow for studying the effects of LSKL peptide in cell culture.

By providing a clear understanding of its mechanism of action and detailed protocols for its application, this document aims to empower researchers to effectively utilize the LSKL peptide as a tool to advance our understanding and treatment of fibrotic diseases.

References

- 1. Investigating the potential of LSKL peptide as a novel hypertrophic scar treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of H-Leu-Ser-Lys-Leu-OH in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of the tetrapeptide H-Leu-Ser-Lys-Leu-OH (LSKL) in mouse models. The information is compiled from various studies and is intended to assist in the design and execution of experiments utilizing this peptide.

Introduction

This compound, also known as LSKL, is a synthetic peptide that acts as an inhibitor of thrombospondin-1 (TSP-1).[1][2] TSP-1 is a key activator of latent transforming growth factor-β (TGF-β), a pleiotropic cytokine involved in numerous physiological and pathological processes, including cell proliferation, differentiation, and fibrosis.[1][3] By binding to the latency-associated peptide (LAP) of the latent TGF-β complex, TSP-1 facilitates the release of active TGF-β.[1] LSKL competitively inhibits this interaction, thereby blocking TGF-β signaling.[1] This mechanism of action has led to its investigation in various disease models, including liver regeneration, diabetic nephropathy, and hypertrophic scarring.[1][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from published studies on the in vivo administration of LSKL in mice.

Table 1: Dosage and Administration Regimens

| Parameter | Details | Mouse Model | Reference |

| Route of Administration | Intraperitoneal (i.p.) injection | 70% Hepatectomy, Diabetic Nephropathy | [1][4] |

| Dosage Range | 3 mg/kg to 30 mg/kg body weight | Diabetic Nephropathy | [4] |

| Specific Dosage | 30 mg/kg body weight | 70% Hepatectomy | [1][2] |

| Administration Frequency | Two doses: at abdominal closure and 6 hours post-hepatectomy | 70% Hepatectomy | [1][3] |

| Administration Frequency | Three times weekly for 15 weeks | Diabetic Nephropathy | [4] |

| Vehicle | Normal Saline | 70% Hepatectomy | [1] |

| Control Peptide | H-Ser-Leu-Leu-Lys-OH (SLLK) | Diabetic Nephropathy | [4] |

Experimental Protocols

Protocol 1: Preparation of LSKL for Injection

This protocol describes the preparation of LSKL for intraperitoneal administration in mice.

Materials:

-

This compound (LSKL) peptide, lyophilized powder

-

Sterile, pyrogen-free normal saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of LSKL: Based on the desired dosage (e.g., 30 mg/kg) and the body weight of the mice, calculate the total mass of LSKL needed.

-

Reconstitution: Aseptically add the calculated volume of sterile normal saline to the vial containing the lyophilized LSKL powder to achieve a desired stock concentration (e.g., 5 mg/mL).[1]

-

Dissolution: Gently vortex the vial until the peptide is completely dissolved.

-

Sterile Filtration: Draw the LSKL solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step ensures the sterility of the final injection solution.

-

Storage: The prepared LSKL solution should be stored at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Intraperitoneal Administration of LSKL in Mice

This protocol details the procedure for administering the prepared LSKL solution via intraperitoneal injection.

Materials:

-

Prepared sterile LSKL solution

-

Mouse restraint device

-

Sterile insulin syringes or other appropriate syringes with a 27-30 gauge needle

-

70% ethanol for disinfection

Procedure:

-

Animal Handling: Properly restrain the mouse to expose the abdomen.

-

Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the internal organs.

-

Aseptic Technique: Wipe the injection site with 70% ethanol.

-

Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply.

-

Administration: Gently depress the plunger to inject the LSKL solution. The volume should typically be around 100 µL per 10 g of body weight.[4]

-

Withdrawal: Withdraw the needle and return the mouse to its cage.

-

Monitoring: Monitor the mouse for any signs of distress or adverse reactions following the injection.

Visualizations

Signaling Pathway of LSKL Action

Caption: LSKL inhibits TSP-1-mediated activation of TGF-β signaling.

Experimental Workflow for In Vivo LSKL Administration

References

- 1. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blockade of TSP1-Dependent TGF-β Activity Reduces Renal Injury and Proteinuria in a Murine Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the potential of LSKL peptide as a novel hypertrophic scar treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for H-Leu-Ser-Lys-Leu-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrapeptide H-Leu-Ser-Lys-Leu-OH is a short peptide sequence composed of both hydrophobic (Leucine) and hydrophilic (Serine, Lysine) amino acids. Following solid-phase or solution-phase synthesis, the crude product contains various impurities, including deletion sequences, incompletely deprotected peptides, and by-products from side reactions. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the predominant method for purifying synthetic peptides to the high degree of purity (>95%) required for biological assays, structural studies, and therapeutic development.[1][2]

This application note provides a detailed, step-by-step protocol for the purification of this compound using RP-HPLC. The method leverages the differential hydrophobic interactions between the peptide and a C18 stationary phase to achieve high-resolution separation.[1]

Principle of Separation

Reverse-phase HPLC separates molecules based on their hydrophobicity.[1] The stationary phase, typically silica bonded with C18 alkyl chains, is non-polar, while the mobile phase is polar (e.g., water and acetonitrile).[3][4] The crude peptide mixture is loaded onto the column in a highly aqueous mobile phase, causing hydrophobic peptides to bind to the stationary phase.[1] A gradually increasing concentration of an organic solvent (acetonitrile) in the mobile phase then elutes the bound peptides in order of increasing hydrophobicity.[2] An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to both mobile phases to improve peak shape and retention by forming neutral ion pairs with charged residues like Lysine.[3][5]

Materials and Equipment

-

HPLC System: Preparative or semi-preparative HPLC system with a gradient pump, autosampler/manual injector, UV detector, and fraction collector.

-

Column: A C18 reverse-phase column with a wide pore size (e.g., 300 Å) is recommended for peptide separations.[4][5]

-

Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

-

Reagents: Trifluoroacetic acid (TFA), HPLC-grade.

-

Crude Peptide: Lyophilized this compound.

-

Filtration: 0.22 µm or 0.45 µm syringe filters for sample and mobile phase filtration.[3]

-

Glassware: Appropriate vials for sample preparation and fraction collection.

-

Lyophilizer: For drying the purified peptide fractions.

Experimental Protocol

4.1. Mobile Phase Preparation

-

Mobile Phase A (Aqueous): Prepare a solution of 0.1% TFA in ultrapure water (v/v). For 1 liter, add 1 mL of TFA to 999 mL of water.

-

Mobile Phase B (Organic): Prepare a solution of 0.1% TFA in acetonitrile (v/v). For 1 liter, add 1 mL of TFA to 999 mL of ACN.

-

Degassing: Degas both mobile phases by sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.

4.2. Sample Preparation

-

Dissolve the crude this compound peptide in Mobile Phase A or a minimal amount of a water/ACN mixture. The initial concentration should be carefully chosen to avoid column overloading, typically in the range of 1-10 mg/mL depending on the column dimensions.

-

Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.

-

Filter the peptide solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]

4.3. HPLC Purification Procedure

-

System Startup: Purge the HPLC pumps with the prepared mobile phases to remove any air and previous solvents.

-

Column Installation and Equilibration: Install the C18 column. Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) at the desired flow rate until a stable baseline is achieved.

-

Method Setup: Program the HPLC system with the gradient, flow rate, and detection parameters outlined in Table 1.

-

Injection: Inject the filtered crude peptide solution onto the equilibrated column.

-

Elution and Fraction Collection: The gradient elution will separate the target peptide from impurities.[1] Monitor the separation via the UV detector at 210-220 nm.[1] Collect fractions corresponding to the major peak, which should be the target peptide this compound.

-

Post-Purification Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity and mass using Mass Spectrometry (MS).

-

Lyophilization: Pool the fractions containing the pure peptide (>95% purity). Freeze the solution and lyophilize to obtain the purified peptide as a dry, fluffy powder. The final product will be a TFA salt.[6]

Data and Expected Results

The following table summarizes the recommended HPLC parameters and expected outcomes for the purification of this compound.

Table 1: HPLC Purification Parameters and Rationale

| Parameter | Recommended Condition | Rationale / Expected Outcome |

| Column | Preparative C18, 5-10 µm, 300 Å | Wide pores are optimal for peptide separations, preventing size-exclusion effects and allowing full interaction with the stationary phase.[4][5] |

| Mobile Phase A | 0.1% TFA in Water | Standard aqueous phase for peptide RP-HPLC. TFA acts as an ion-pairing agent to improve peak shape.[5] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the common organic modifier for eluting peptides.[7] |

| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) | Should be optimized for column size to ensure efficient separation without excessive backpressure. |

| Gradient | 5% to 65% B over 40 minutes | A shallow gradient is crucial for resolving closely eluting peptide impurities.[7] The exact gradient may require optimization. |

| Detection Wavelength | 214 nm or 220 nm | Wavelengths where the peptide backbone amide bonds exhibit strong absorbance, allowing for sensitive detection.[1] |

| Column Temperature | 25-40 °C | Elevated temperatures can improve peak shape and resolution by reducing mobile phase viscosity.[8] |

| Expected Purity | >95% | The goal for most research and pre-clinical applications.[1] |

| Expected Recovery | 50-80% | Recovery can vary based on crude purity, loading amount, and the number of purification cycles. |

Experimental Workflow Diagram

The logical flow of the purification protocol, from crude material to the final pure product, is illustrated in the diagram below.

References

- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. harvardapparatus.com [harvardapparatus.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. hplc.eu [hplc.eu]

- 6. H-Ser-Leu-Leu-Lys-OH peptide [novoprolabs.com]

- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 8. ymcamerica.com [ymcamerica.com]

Application of LSKL Peptide in Fibrosis Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide LSKL (Leucine-Serine-Lysine-Leucine) is a competitive antagonist of Thrombospondin-1 (TSP-1), a key activator of latent transforming growth factor-beta 1 (TGF-β1).[1][2] By inhibiting the interaction between TSP-1 and the latency-associated peptide (LAP) of TGF-β1, the LSKL peptide effectively blocks the release of active TGF-β1, a central mediator in the pathogenesis of fibrosis.[2][3][4] This targeted mechanism of action makes the LSKL peptide a valuable tool for investigating the role of the TSP-1/TGF-β1 axis in various fibrotic diseases and for exploring its potential as an anti-fibrotic therapeutic agent. These application notes provide a comprehensive overview of the use of LSKL peptide in preclinical fibrosis research, including quantitative data from various models, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action

The LSKL peptide competitively inhibits the binding of the KRFK sequence in TSP-1 to the LSKL sequence within the LAP of the latent TGF-β1 complex.[2][5] This prevents the conformational change required for the release of the active TGF-β1 dimer, thereby attenuating downstream pro-fibrotic signaling cascades, primarily the Smad2/3 pathway.[3][6][7]

Figure 1: LSKL peptide's mechanism of action in inhibiting TGF-β1 signaling.

Data Presentation

Table 1: In Vivo Efficacy of LSKL Peptide in Rodent Models of Fibrosis

| Fibrosis Model | Species | LSKL Peptide Dose & Route | Key Findings | Reference |

| Liver Fibrosis (Dimethylnitrosamine-induced) | Rat | Not specified | Reduced liver fibrosis. | [6] |

| Liver Regeneration (Partial Hepatectomy) | Mouse | 30 mg/kg, i.p. (two doses) | Attenuated Smad2 phosphorylation; accelerated S-phase entry of hepatocytes. | [6][8] |

| Kidney Fibrosis (Unilateral Ureteral Obstruction) | Rat | Not specified | Significantly inhibited interstitial fibrosis, tubular injury, and collagen deposition; suppressed TGF-β1 and pSmad2 expression. | [7] |

| Diabetic Nephropathy (Akita mice with uninephrectomy) | Mouse | 3 or 30 mg/kg, i.p. (thrice weekly for 15 weeks) | 30 mg/kg dose significantly improved proteinuria, reduced urinary TGF-β activity and renal pSmad2/3 levels, and decreased fibronectin expression. | [9] |

| Subarachnoid Fibrosis (Subarachnoid Hemorrhage) | Rat | 1 mg/kg, i.p. | Alleviated subarachnoid fibrosis and hydrocephalus by inhibiting TSP-1-mediated TGF-β1 signaling. | [1] |

| Hypertrophic Scar | Not specified (in vivo) | Not specified | Attenuated the thickness of hypertrophic scars, distortion of collagen alignment, and fibrogenesis. | [10] |

Table 2: In Vitro Effects of LSKL Peptide

| Cell Type | Model | LSKL Peptide Concentration | Key Findings | Reference |

| Hypertrophic Scar Fibroblasts | Cell Culture | Not specified | Inhibited overexpression of extracellular matrix and contractile ability; attenuated cell proliferation and migration; induced apoptosis; suppressed phosphorylation of PI3K, AKT, and mTOR. | [10] |

| Rat Mesangial Cells | Glucose-induced TGF-β activity | Not specified | Blocked glucose-induced TGF-β activity. | [2] |

| Bovine Aortic Endothelial (BAE) Cells | Secreted latent TGF-β | Not specified | Blocked TSP-1-mediated activation of latent TGF-β. | [11] |

| Cultured Hepatocytes and Hepatic Stellate Cells | Cell Culture | Not specified | Blocked TGF-β signaling. | [2] |

Experimental Protocols

In Vivo Administration of LSKL Peptide in a Mouse Model of Diabetic Nephropathy

This protocol is adapted from studies on Akita mice with unilateral nephrectomy.[9]

1. Materials:

- LSKL peptide (and control peptide, e.g., SLLK)

- Sterile saline for injection

- Animal model: Akita C57BL/6J-Ins2Akita mice with unilateral nephrectomy

- Standard animal housing and care facilities

2. Peptide Preparation:

- Dissolve LSKL peptide in sterile saline to the desired concentration (e.g., for a 30 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 7.5 mg/mL).

- Prepare a control peptide (e.g., SLLK) solution and a saline-only vehicle control.

3. Administration Protocol:

- Begin peptide administration two weeks after unilateral nephrectomy.

- Administer the LSKL peptide, control peptide, or saline via intraperitoneal (i.p.) injection.

- The dosing regimen is typically thrice weekly for a duration of 15 weeks.[9]

- Monitor animal weight and health status regularly.

4. Outcome Measures:

- Proteinuria: Collect urine at regular intervals to measure urinary albumin and creatinine levels.

- TGF-β Activity: Measure TGF-β levels in urine or kidney tissue lysates.

- Histology: At the end of the study, perfuse and fix the kidneys for histological analysis (e.g., Masson's trichrome staining for collagen, immunostaining for fibronectin and nephrin).

- Western Blotting: Prepare kidney tissue lysates to analyze the expression of key proteins such as phosphorylated Smad2/3, fibronectin, and nephrin.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Unilateral_Nephrectomy" [label="Induce Kidney Injury\n(Unilateral Nephrectomy)", fillcolor="#FBBC05", fontcolor="#202124"];

"Acclimatization" [label="Acclimatization\n(2 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"];

"Treatment_Groups" [label="Divide into Treatment Groups\n(LSKL, Control Peptide, Saline)", fillcolor="#FFFFFF", fontcolor="#202124"];

"Administration" [label="Administer Treatment\n(i.p., 3x/week for 15 weeks)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Monitoring" [label="Monitor Animal Health\n& Collect Urine", fillcolor="#F1F3F4", fontcolor="#202124"];

"Endpoint" [label="Endpoint Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Histology" [label="Histology (Fibrosis, IHC)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

"Western_Blot" [label="Western Blot (pSmad2/3)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

"Urine_Analysis" [label="Urine Analysis (Proteinuria)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

"End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Unilateral_Nephrectomy" [color="#4285F4"];

"Unilateral_Nephrectomy" -> "Acclimatization" [color="#FBBC05"];

"Acclimatization" -> "Treatment_Groups" [color="#202124"];

"Treatment_Groups" -> "Administration" [color="#34A853"];

"Administration" -> "Monitoring" [color="#34A853"];

"Monitoring" -> "Administration" [style=dashed, color="#5F6368"];

"Administration" -> "Endpoint" [color="#EA4335"];

"Endpoint" -> "Histology" [color="#EA4335"];

"Endpoint" -> "Western_Blot" [color="#EA4335"];

"Endpoint" -> "Urine_Analysis" [color="#EA4335"];

"Histology" -> "End" [style=dashed, color="#5F6368"];

"Western_Blot" -> "End" [style=dashed, color="#5F6368"];

"Urine_Analysis" -> "End" [style=dashed, color="#5F6368"];

}

Figure 2: Experimental workflow for in vivo LSKL peptide studies.

In Vitro Treatment of Fibroblasts with LSKL Peptide

This protocol provides a general framework for treating cultured fibroblasts to assess the anti-fibrotic effects of the LSKL peptide.

1. Materials:

- Primary human fibroblasts (e.g., from hypertrophic scars or fibrotic tissue) or a relevant fibroblast cell line.

- Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

- LSKL peptide.

- Pro-fibrotic stimulus (e.g., TGF-β1).

- Reagents for downstream assays (e.g., cell proliferation, migration, apoptosis, Western blotting).

2. Cell Culture and Treatment:

- Culture fibroblasts in appropriate flasks or plates until they reach the desired confluency (typically 70-80%).

- Starve the cells in a low-serum medium (e.g., 0.5-1% FBS) for 12-24 hours before treatment.

- Pre-treat the cells with various concentrations of LSKL peptide for a specified time (e.g., 1-2 hours).

- Stimulate the cells with a pro-fibrotic agent like TGF-β1 (e.g., 5-10 ng/mL) in the continued presence of the LSKL peptide.

- Include appropriate controls: untreated cells, cells treated with LSKL alone, and cells treated with TGF-β1 alone.

- Incubate for the desired duration (e.g., 24-72 hours) depending on the endpoint being measured.

3. Outcome Measures:

- Extracellular Matrix Production: Analyze the expression of collagen, fibronectin, and other ECM components by Western blotting, qPCR, or immunofluorescence.

- Myofibroblast Differentiation: Assess the expression of alpha-smooth muscle actin (α-SMA) by Western blotting or immunofluorescence.

- Cell Proliferation and Viability: Perform assays such as MTT, BrdU incorporation, or cell counting.

- Cell Migration: Use wound healing (scratch) assays or transwell migration assays.

- Apoptosis: Conduct TUNEL staining or flow cytometry for Annexin V.

- Signaling Pathway Analysis: Perform Western blotting to measure the phosphorylation of key signaling proteins like Smad2/3, PI3K, and AKT.[10]

Conclusion

The LSKL peptide is a potent and specific inhibitor of TSP-1-mediated TGF-β1 activation, demonstrating significant anti-fibrotic effects across a range of in vivo and in vitro models of fibrosis. Its utility in dissecting the molecular mechanisms of fibrosis and as a potential therapeutic lead makes it an important tool for researchers in the field. The protocols and data presented here serve as a guide for the effective application of the LSKL peptide in fibrosis research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thrombospondin1 in tissue repair and fibrosis: TGF-β-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSKL, a peptide antagonist of thrombospondin-1, attenuates renal interstitial fibrosis in rats with unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blockade of TSP1-Dependent TGF-β Activity Reduces Renal Injury and Proteinuria in a Murine Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating the potential of LSKL peptide as a novel hypertrophic scar treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Studying Hypertrophic Scarring with H-Leu-Ser-Lys-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertrophic scarring (HTS) is a fibroproliferative disorder characterized by the excessive deposition of extracellular matrix (ECM), particularly collagen, following deep dermal injury.[1][2] A central mediator in the pathogenesis of HTS is Transforming Growth Factor-beta (TGF-β), which promotes fibroblast proliferation, differentiation into myofibroblasts, and excessive ECM synthesis.[3] H-Leu-Ser-Lys-Leu-OH (LSKL) is a tetrapeptide derived from the latency-associated peptide (LAP) of TGF-β1.[4] It acts as a competitive antagonist to Thrombospondin-1 (TSP-1), a primary activator of latent TGF-β1.[3][5] By preventing the binding of TSP-1 to LAP, LSKL effectively blocks the release of active TGF-β1, making it a valuable tool for investigating the molecular mechanisms of hypertrophic scarring and for screening potential anti-fibrotic therapies.[5][6]

Mechanism of Action

In its latent form, TGF-β is non-covalently bound to LAP. The matricellular protein TSP-1 activates this complex by binding to the LSKL sequence on LAP, inducing a conformational change that releases active TGF-β. The exogenous LSKL peptide competitively binds to TSP-1, preventing it from interacting with the latent TGF-β complex. This inhibition of TGF-β activation subsequently downregulates pro-fibrotic signaling pathways.[3][7] Studies have shown that LSKL's anti-fibrotic effects in hypertrophic scar fibroblasts are mediated through the suppression of the PI3K/AKT/mTOR signaling pathway, without significantly affecting the Smad2/3 or MEK/ERK pathways.[3][8]

References

- 1. The molecular mechanism of hypertrophic scar - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular basis of hypertrophic scars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the potential of LSKL peptide as a novel hypertrophic scar treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of H-Leu-Ser-Lys-Leu-OH in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide H-Leu-Ser-Lys-Leu-OH, also known as LSKL, is a molecule of significant interest in biomedical research and drug development. It acts as a competitive antagonist of transforming growth factor-beta 1 (TGF-β1) activation by inhibiting the binding of thrombospondin-1 (TSP-1) to the latency-associated peptide (LAP).[1][2][3] This mechanism of action gives LSKL therapeutic potential in conditions characterized by excessive fibrosis, such as in diabetic complications, liver fibrosis, and hypertrophic scarring.[1][2][4] Furthermore, LSKL has been shown to modulate the PI3K/AKT/mTOR signaling pathway, suggesting broader implications in cell proliferation and survival.[1][4]

Accurate and precise quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of this peptide using state-of-the-art bioanalytical techniques.

Overview of Quantification Techniques

The quantification of small peptides like this compound in complex biological samples presents several challenges, including low endogenous levels, potential for enzymatic degradation, and interference from matrix components. The two most common and effective analytical approaches are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard for peptide quantification due to its high sensitivity, selectivity, and specificity.[5] It allows for the direct measurement of the analyte and can be multiplexed to analyze multiple compounds simultaneously.

-